molecular formula C16H16ClN3O4 B3948748 N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide

Cat. No.: B3948748
M. Wt: 349.77 g/mol
InChI Key: LPUUZCSHRFEFHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of various functional groups, such as chloro, methyl, hydroxyethylamino, and nitro, contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-10-2-4-12(9-13(10)17)19-16(22)11-3-5-14(18-6-7-21)15(8-11)20(23)24/h2-5,8-9,18,21H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUUZCSHRFEFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Halogenation: Introduction of the chloro group.

    Amidation: Formation of the amide bond.

    Substitution: Introduction of the hydroxyethylamino group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for chlorination, and coupling reagents for amidation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethylamino group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group suggests potential antimicrobial or anticancer activities.

Medicine

Medicinally, benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-aminobenzamide
  • N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
  • N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)benzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and hydroxyethylamino groups allows for diverse chemical transformations and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-4-(2-hydroxyethylamino)-3-nitrobenzamide

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